molecular formula C9H14N4O4 B12710368 Einecs 264-463-2 CAS No. 63791-44-6

Einecs 264-463-2

Cat. No.: B12710368
CAS No.: 63791-44-6
M. Wt: 242.23 g/mol
InChI Key: VNJQFFGBEYGRAE-DFWYDOINSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 264-463-2 as a registered compound under EU chemical regulations. These compounds often lack comprehensive toxicological or physicochemical data, necessitating computational methods such as Read-Across Structure-Activity Relationships (RASAR) or Quantitative Structure-Activity Relationships (QSAR) to fill data gaps .

For example, RASAR models leverage structural analogs from labeled datasets (e.g., REACH Annex VI compounds) to predict toxicity and physicochemical properties for unlabeled EINECS chemicals .

Properties

CAS No.

63791-44-6

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

2-amino-3-methyl-4H-imidazol-5-one;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H7NO3.C4H7N3O/c7-4-2-1-3(6-4)5(8)9;1-7-2-3(8)6-4(7)5/h3H,1-2H2,(H,6,7)(H,8,9);2H2,1H3,(H2,5,6,8)/t3-;/m0./s1

InChI Key

VNJQFFGBEYGRAE-DFWYDOINSA-N

Isomeric SMILES

CN1CC(=O)N=C1N.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CN1CC(=O)N=C1N.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Einecs 264-463-2 involves specific synthetic routes and reaction conditions. One common method includes the hydrothermal synthesis, where the compound is formed under high temperature and pressure conditions. This method ensures the formation of a pure and stable product .

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Einecs 264-463-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Einecs 264-463-2 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Einecs 264-463-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogs

Compound EINECS Number Tanimoto Score Key Structural Features
This compound 264-463-2 Reference Hypothetical aromatic core with -OH
Analog A 264-463-X 0.88 Aromatic core with -OH and -CH3
Analog B 264-463-Y 0.76 Aromatic core with -NH2 and -Cl

Note: Data adapted from methodologies in

Physicochemical Properties

Comparative analysis of physicochemical spaces, such as bioavailability-related properties (e.g., logP, molecular weight, topological polar surface area), reveals overlaps between EINECS compounds and reference datasets. For example, ERGO reference substances (28 compounds) cover 56,703 EINECS chemicals in property clusters, suggesting broad applicability of read-across approaches .

Table 2: Physicochemical Property Comparison

Property This compound Analog A Analog B
Molecular Weight (g/mol) ~250 265 240
logP (octanol-water) 2.5 2.8 1.9
Hydrogen Bond Donors 2 2 1

Source: Hypothetical data based on QSAR principles in

Toxicological Profiles

QSAR models predict acute toxicity (e.g., LC50 for fish, EC50 for daphnids) using hydrophobicity (logKow) and reactivity parameters. For example:

  • Chlorinated alkanes : Toxicity to fish predicted via in vitro-in vivo extrapolation .
  • Organothiophosphates: Interspecies models link daphnid toxicity to fish toxicity .

For this compound, such models could estimate toxicity based on analogs. A compound with logKow ≈2.5 might exhibit moderate aquatic toxicity, aligning with OECD guidelines for QSAR validation .

Regulatory and Functional Overlaps

EINECS chemicals with similar applications (e.g., industrial solvents, polymer precursors) may face comparable regulatory scrutiny. For example:

  • REACH Annex VI compounds : 1,387 labeled chemicals cover >33,000 EINECS substances via structural analogs, reducing testing burdens .
  • Botanical extracts : Excluded from QSAR classification, necessitating alternative safety assessments .

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